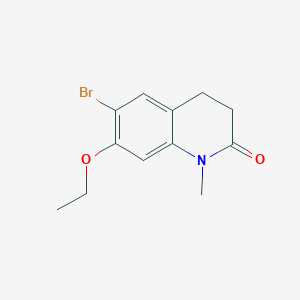
6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
説明
“6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the CAS Number: 1392223-83-4 . It has a molecular weight of 270.13 . The IUPAC name for this compound is 6-bromo-7-methoxy-1-methyl-3,4-dihydroquinolin-2 (1H)-one .
Molecular Structure Analysis
The InChI code for “6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one” is 1S/C11H12BrNO2/c1-13-9-6-10 (15-2)8 (12)5-7 (9)3-4-11 (13)14/h5-6H,3-4H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point range of 134 - 136 . It is a solid at room temperature .科学的研究の応用
Synthesis Techniques and Derivative Exploration
6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one serves as a precursor in the synthesis of various complex organic compounds, contributing significantly to the field of medicinal chemistry and drug discovery. A study by Zlatoidský and Gabos (2009) outlines a convenient synthesis method for related tetrahydroisoquinoline derivatives through reductive amination of Schiff's bases, highlighting its potential in creating compounds with varying biological activities (Zlatoidský & Gabos, 2009). Moreover, Delgado et al. (2012) explored the cytotoxic evaluation of aminoquinones structurally related to marine isoquinolinequinones, indicating the potential of such derivatives in cancer research (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Antioxidant Properties and Applications
The compound and its derivatives are examined for antioxidant properties, which are critical in addressing oxidative stress related to various diseases. Kumar et al. (2007) assessed the antioxidant profile of ethoxyquin and its analogues, providing insight into their effectiveness in inhibiting peroxidation and potential therapeutic applications (Kumar, Engman, Valgimigli, Amorati, Fumo, & Pedulli, 2007).
Applications in Fluorescent Dye Development
This compound also finds applications in the development of fluorescent dyes for biological imaging and particle sizing. Geddes, Apperson, and Birch (2000) described the synthesis of highly fluorescent quinolinium dyes from related structures, emphasizing their utility in bioimaging and analytical applications (Geddes, Apperson, & Birch, 2000).
Role in Nucleoside and Nucleotide Chemistry
Isoquinoline derivatives, including those related to 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, play a crucial role in the synthesis of nucleoside and nucleotide analogues. Yavari, Hossaini, and Sabbaghan (2006) demonstrated the synthesis of pyrrolo[2,1-a]isoquinolines, showcasing the versatility of isoquinoline compounds in creating biologically active nucleotide mimics (Yavari, Hossaini, & Sabbaghan, 2006).
Contribution to Steroid 5alpha Reductase Inhibition
The modification of isoquinoline structures, including derivatives of the focal compound, has been investigated for their potential to inhibit steroid 5alpha reductases, enzymes implicated in conditions such as prostate enlargement and hair loss. Baston, Palusczak, and Hartmann (2000) explored the inhibitory activity of 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines, indicating the therapeutic relevance of these compounds in treating hormone-dependent diseases (Baston, Palusczak, & Hartmann, 2000).
Safety and Hazards
特性
IUPAC Name |
6-bromo-7-ethoxy-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-16-11-7-10-8(6-9(11)13)4-5-12(15)14(10)2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVLABJFJCNDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2CCC(=O)N(C2=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



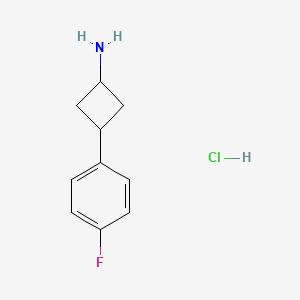
![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B1531180.png)
![2-[(1-Methylindole-2-carbonyl)amino]acetic acid](/img/structure/B1531183.png)

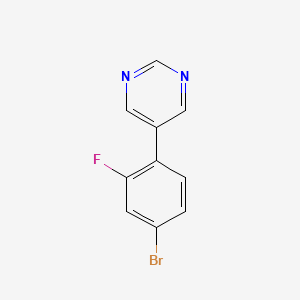
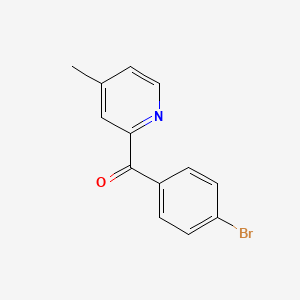

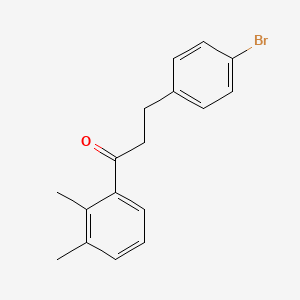
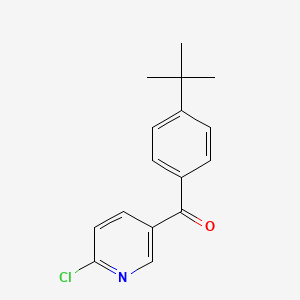
![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)
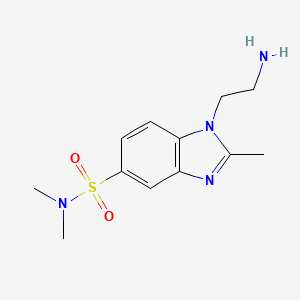
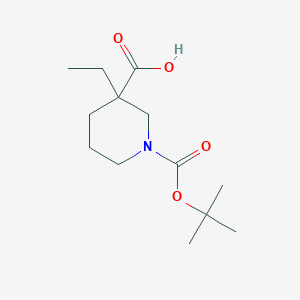
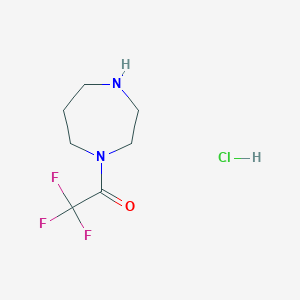
![2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1531201.png)